コエルエンテラジン 400a

概要

説明

Coelenterazine 400a is a bisdeoxy derivative of coelenterazine . It is used in bioluminescence resonance energy transfer (BRET) protocols and is commonly paired with class 1 and 3 GFP acceptors, including GFP2 and GFP10 . It is a good substrate for Renilla luciferase (RLuc), but does not oxidize well with Gaussia (GLuc) .

Molecular Structure Analysis

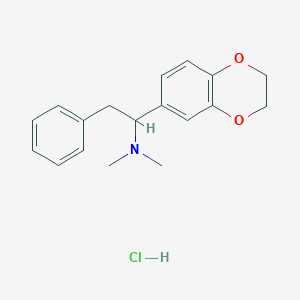

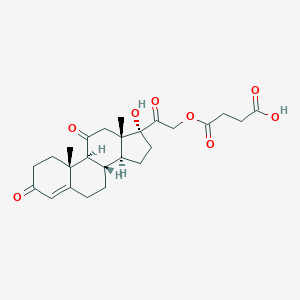

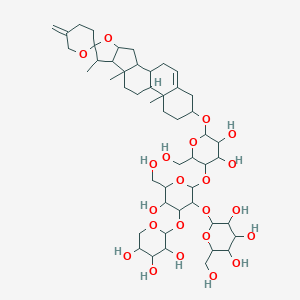

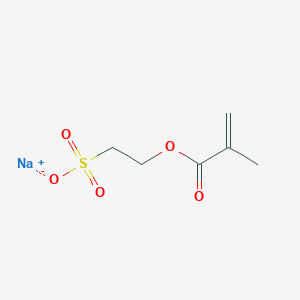

Coelenterazine 400a has a molecular formula of C26H21N3O . Its average mass is 391.464 Da and its monoisotopic mass is 391.168457 Da . The structure of Coelenterazine 400a contains an imidazopyrazinone skeleton .Chemical Reactions Analysis

Coelenterazine 400a is known to undergo a color change in the bioluminescence reaction of Renilla luciferase (RLuc) by replacing the sulfur and oxygen heteroatoms of the methylene bridge . It is also used as a substrate in bioluminescence resonance energy transfer (BRET) protocols .Physical And Chemical Properties Analysis

Coelenterazine 400a has a molecular weight of 391.5 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . Its rotatable bond count is 5 . The topological polar surface area is 50.4 Ų .科学的研究の応用

生物発光共鳴エネルギー移動 (BRET)

コエルエンテラジン 400a は、BRET プロトコル、特に GFP2 や GFP10 などのクラス 1 および 3 の GFP 受容体とペアになる BRET 2 で使用されます。 このアプリケーションは、G タンパク質共役受容体シグナル伝達に関与するものなど、タンパク質-タンパク質相互作用を評価するために不可欠です .

化学発光検出

これは、細胞または組織中のスーパーオキシドアニオンおよびペルオキシナイトライトを検出するための化学発光プローブとして機能し、酸化ストレスおよび関連する細胞プロセスを研究する方法を提供します .

光受容ドメインベースのプローブ

this compound ベースの生物発光は、光受容ドメインベースのプローブを開発するために使用されてきました。 これらのプローブは、インビトロおよびインビボの両方で、イメージング、センシング、および細胞活動、シグナル伝達経路、および合成遺伝回路の制御に適用されます .

作用機序

Target of Action

Coelenterazine 400a, a derivative of Coelenterazine, primarily targets Renilla luciferase (RLuc) . Renilla luciferase is a bioluminescent enzyme found in marine organisms like the sea pansy, Renilla reniformis . This enzyme plays a crucial role in the bioluminescence process .

Mode of Action

Coelenterazine 400a interacts with its target, Renilla luciferase, to emit blue light at 395 nm . This interaction involves the replacement of the sulfur and oxygen heteroatoms of the methylene bridge in the bioluminescence reaction of Renilla luciferase . This replacement causes a color change in the bioluminescence reaction .

Biochemical Pathways

Coelenterazine 400a is primarily used in bioluminescent resonant energy transfer (BRET) . BRET occurs when Renilla luciferase is in close proximity to a Green Fluorescent Protein (GFP) . This energy transfer property is exploited to design proximity assays in which protein-protein interactions occur, such as in GPCR mediated drug cell signaling interactions .

Pharmacokinetics

It is known that coelenterazine 400a is best stored as completely dry powder under argon in air-tight o-ring plastic tubes at -20°c or for longer storage at -80°c, protected from light . Oxygen and moisture will lead to auto-oxidation of Coelenterazine 400a over time, reducing its overall activity .

Result of Action

The result of Coelenterazine 400a’s action is the emission of blue light at 395 nm when it interacts with Renilla luciferase . This property is used in the research of bioluminescence resonance energy transfer (BRET), providing higher signal resolution .

Action Environment

Environmental factors such as oxygen and moisture can influence the action, efficacy, and stability of Coelenterazine 400a . These factors can lead to the auto-oxidation of Coelenterazine 400a, reducing its overall activity . Therefore, it is recommended to store Coelenterazine 400a in a dry, oxygen-free environment, protected from light .

Safety and Hazards

Coelenterazine 400a should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and chemical impermeable gloves should be worn during handling . In case of accidental ingestion or contact, immediate medical attention is advised .

将来の方向性

Coelenterazine 400a is a powerful analytical tool used in various biological research areas . It is particularly useful in fluorescence resonance energy transfer (FRET) and bioluminescence resonance energy transfer (BRET), providing strategies to design tools for sensing molecules and monitoring biological processes . This promotes the development of biosensors and contributes to advancements in research and biomedical applications .

特性

IUPAC Name |

2,8-dibenzyl-6-phenylimidazo[1,2-a]pyrazin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21N3O/c30-26-23(17-20-12-6-2-7-13-20)28-25-22(16-19-10-4-1-5-11-19)27-24(18-29(25)26)21-14-8-3-9-15-21/h1-15,18,30H,16-17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNNYOKUWNAAJQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=C(N3C=C(N=C(C3=N2)CC4=CC=CC=C4)C5=CC=CC=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10628592 | |

| Record name | 2,8-Dibenzyl-6-phenylimidazo[1,2-a]pyrazin-3(7H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10628592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

70217-82-2 | |

| Record name | 2,8-Dibenzyl-6-phenylimidazo[1,2-a]pyrazin-3(7H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10628592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。